1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride
Description
1-(Benzylamino)-3-carbazol-9-ylpropan-2-ol hydrochloride is a synthetic compound featuring a carbazole core substituted with a benzylamino-propan-2-ol side chain and a hydrochloride counterion. The carbazole moiety is a tricyclic aromatic system known for its biological activity in pharmaceuticals, particularly in neuroprotective and anticancer agents.
Propriétés
IUPAC Name |
1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUUDPGZLZUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
La synthèse de MMV000839 implique plusieurs étapes, commençant par la préparation de la structure de base par le biais d'une série de réactions chimiques. La voie de synthèse comprend généralement la formation d'intermédiaires clés, suivie de modifications de groupes fonctionnels pour obtenir le composé final. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté, notamment l'utilisation de catalyseurs et des conditions contrôlées de température et de pression .
Analyse Des Réactions Chimiques
MMV000839 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications des groupes fonctionnels présents dans le composé .
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de MMV000839 implique l'inhibition d'enzymes clés et de voies dans le parasite Plasmodium falciparum. Il cible des voies moléculaires spécifiques impliquées dans le métabolisme et la réplication du parasite, conduisant à la perturbation de son cycle de vie et à sa mort éventuelle. Les cibles moléculaires du composé comprennent les enzymes impliquées dans la synthèse des nucléotides et la traduction des protéines, qui sont essentielles à la survie du parasite.
Mécanisme D'action
The mechanism of action of MMV000839 involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. It targets specific molecular pathways involved in the parasite’s metabolism and replication, leading to the disruption of its life cycle and eventual death. The compound’s molecular targets include enzymes involved in nucleotide synthesis and protein translation, which are essential for the parasite’s survival .
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula : C22H26N2O·HCl
- CAS Number : 300590-63-0 (base compound)
- Structural Features : Combines carbazole’s planar aromatic system with a flexible propan-2-ol linker and benzylamine substitution.
Comparison with Structurally Similar Compounds
Carbazole Derivatives with Aromatic Substituents
Example : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Molecular Formula : C24H20FN3O3
- Key Features : Nitro and methoxy groups on the carbazole core; fluoro-phenyl substitution.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling with boronic acids .
- Pharmacological Relevance : Nitro groups often enhance antimicrobial activity, while methoxy substituents improve metabolic stability.
Example : 9-(3-Bromophenyl)-9H-carbazole
- Molecular Formula : C18H12BrN
- Key Features : Bromophenyl substitution at the carbazole N9 position.
- Applications : Intermediate in APIs like Repaglinide and Sitagliptin.
- Contrast: Bromine enhances electrophilicity for further functionalization but lacks the bioactive benzylamino-alcohol moiety .
Benzylamino-Containing Neuroprotective Agents
Example: (E)-N-(1-(2-(Benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(4-methoxyphenyl)acrylamide Hydrochloride (9a)
- Molecular Formula : C24H28N3O3·HCl
- Key Features: Piperidine-acrylamide backbone with benzylamino and methoxyphenyl groups.
- Activity : Demonstrated neuroprotective effects in vitro via modulation of oxidative stress pathways.
- Contrast: The acrylamide-piperidine structure differs from the carbazole-propanol core, altering target specificity (e.g., acetylcholinesterase vs. serotonin receptors) .
Example: (R)-2-Amino-N-benzyl-3-hydroxypropanamide Hydrochloride (Intermediate 12)
- Molecular Formula : C10H14N2O2·HCl
- Key Features: Simplified benzylamino-propanolamide structure.
- Application : Intermediate in the synthesis of lacosamide, an anticonvulsant drug.
Tetrahydrocarbazole Derivatives
Example: 1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- Molecular Formula : C22H26N2O
- Key Features : Partially saturated carbazole core.
- Activity : Tetrahydrocarbazoles are explored for antipsychotic activity due to dopamine receptor affinity.
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationships: The benzylamino-propan-2-ol group in the target compound may enhance blood-brain barrier penetration compared to simpler carbazoles or piperidine derivatives .
- Synthetic Challenges: Carbazole functionalization often requires palladium-catalyzed cross-coupling (e.g., Suzuki reactions), while benzylamino-propanol side chains are introduced via nucleophilic substitution or reductive amination .
- Therapeutic Potential: The target compound’s hybrid structure suggests dual activity—carbazole’s DNA interaction (anticancer) and benzylamino-alcohol’s neuroprotection—though in vivo validation is needed .
Q & A
Q. What are the optimized synthetic routes for 1-(benzylamino)-3-carbazol-9-ylpropan-2-ol hydrochloride, and how can yield be improved?
The synthesis typically involves:
- Step 1 : Alkylation of carbazole with a halogenated propanol derivative (e.g., 1-bromo-3-chloropropane) under basic conditions to introduce the propan-2-ol moiety .
- Step 2 : Introduction of the benzylamino group via reductive amination or nucleophilic substitution .
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl .
Q. Key Optimization Strategies :
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns. Use SHELXL for refinement .
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm for carbazole), benzylamino CH2 (δ 3.5–4.5 ppm), and hydroxyl protons (broad singlet at δ 5.0–5.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z ~380 for C21H22ClN3O) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- In vitro Assays :
- Antimicrobial Activity : Use disc diffusion assays (zone of inhibition) and determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7) to calculate IC50 values .
- Mechanistic Studies :
- Evaluate enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) via spectrophotometric assays .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data?
Case Example : Discrepancies in IC50 values for anticancer activity may arise from:
- Assay Conditions : Variations in cell culture media, incubation time, or serum concentration.
- Compound Stability : Degradation in DMSO stock solutions; confirm stability via HPLC .
- Structural Analogues : Compare with derivatives (e.g., ethyl 2-(benzylamino)acetate hydrochloride) to identify structure-activity relationships (SAR) .
Q. Methodological Approach :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate results across multiple independent labs.
Q. What strategies are effective in identifying and characterizing synthetic byproducts?
- HPLC-MS/MS : Detect impurities at trace levels (e.g., <0.1%). Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Isolation Techniques : Preparative TLC or flash chromatography to isolate byproducts for NMR analysis .
- Common Byproducts :
- N-Dealkylation products : Loss of benzyl group due to acidic conditions .
- Oxidation artifacts : Hydroxyl group conversion to ketones under aerobic conditions .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like serotonin receptors or DNA topoisomerases .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Studies : Corrogate substituent effects (e.g., methoxy groups on carbazole) with bioactivity data .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Poor Solubility : Use salt forms (e.g., hydrochloride) or nanoformulations to enhance bioavailability .
- Metabolic Instability : Identify major metabolites via liver microsome assays. Introduce steric hindrance to block CYP450-mediated oxidation .
- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) and genotoxicity assays (Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
